molecular formula C28H24ClNO7 B12470383 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12470383
M. Wt: 521.9 g/mol
InChI Key: RFQFLXBURDWJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including esterification, acylation, and cyclization reactions. The starting materials often include 4-methylbenzoic acid, 4-hydroxybenzaldehyde, and 5-chloro-2-methoxyphenylacetic acid. The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents like sulfuric acid or acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: shares structural similarities with other compounds that contain aromatic rings, ester groups, and pyrrolidine rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H24ClNO7

Molecular Weight

521.9 g/mol

IUPAC Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H24ClNO7/c1-17-3-5-19(6-4-17)28(34)37-22-10-7-18(8-11-22)24(31)16-36-27(33)20-13-26(32)30(15-20)23-14-21(29)9-12-25(23)35-2/h3-12,14,20H,13,15-16H2,1-2H3

InChI Key

RFQFLXBURDWJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.